molecular formula C4H8N2 B023847 1,4,5,6-Tetrahydropyrimidine CAS No. 1606-49-1

1,4,5,6-Tetrahydropyrimidine

Cat. No.: B023847
CAS No.: 1606-49-1
M. Wt: 84.12 g/mol
InChI Key: VBXZSFNZVNDOPB-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydropyrimidine is a partially reduced heterocyclic compound with the molecular formula C₄H₈N₂.

Preparation Methods

The synthesis of 1,4,5,6-tetrahydropyrimidine can be achieved through several routes:

Comparison with Similar Compounds

1,4,5,6-Tetrahydropyrimidine is unique due to its partially reduced structure, which distinguishes it from fully aromatic pyrimidines. Similar compounds include:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

1,4,5,6-tetrahydropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-2-5-4-6-3-1/h4H,1-3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXZSFNZVNDOPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC=NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166945
Record name 1,4,5,6-Tetrahydropyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1606-49-1
Record name 1,4,5,6-Tetrahydropyrimidine
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Record name 1606-49-1
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Record name 1,4,5,6-Tetrahydropyrimidine
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Record name 1,4,5,6-Tetrahydropyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula and weight of 1,4,5,6-tetrahydropyrimidine?

A1: The molecular formula of this compound is C4H8N2, and its molecular weight is 84.12 g/mol. []

Q2: What spectroscopic data is available for characterizing 1,4,5,6-tetrahydropyrimidines?

A2: Researchers commonly use techniques like 1H NMR, 13C NMR, IR, and mass spectrometry to characterize 1,4,5,6-tetrahydropyrimidines. [, , ]

Q3: What are some common synthetic routes to 1,4,5,6-tetrahydropyrimidines?

A3: Common synthetic routes include:

  • Condensation reactions: These involve reacting diamines with aldehydes, ketones, or related compounds. [, , , ]
  • Selective reduction: This involves partially reducing fully aromatic pyrimidines. []
  • Ring expansion: This can be achieved using cyclopropanes, aziridines, or azetidines as starting materials. [, ]

Q4: Can 1,4,5,6-tetrahydropyrimidines be converted to other heterocyclic compounds?

A4: Yes, they can undergo diamine exchange reactions to form other heterocycles like dihydroimidazoles, benzimidazoles, and different substituted tetrahydropyrimidines. [, ] Additionally, N-tosyl-1,4,5,6-tetrahydropyrimidines can be converted to pyrimidines through a tandem β-elimination and aromatization reaction. []

Q5: Are there any metal-promoted reactions involving 1,4,5,6-tetrahydropyrimidines?

A5: Yes, metal-promoted nucleophilic additions of diamines to dicyanonitrosomethanide can be used to synthesize novel anionic this compound derivatives. []

Q6: What are some potential applications of 1,4,5,6-tetrahydropyrimidines?

A6: Research suggests potential applications in various fields:

  • Anti-inflammatory agents: Certain derivatives show promising anti-inflammatory activity in vitro and in vivo, potentially targeting COX enzymes. []
  • M1 muscarinic receptor agonists: Specific derivatives have shown affinity for M1 receptors, potentially offering therapeutic avenues for Alzheimer's disease. [, ]
  • Antidepressants: Some phenyl-substituted derivatives exhibit antidepressant effects, inhibiting norepinephrine and dopamine uptake. []
  • SO2 and CO2 sorbents: Polymers incorporating this compound units have demonstrated potential for capturing acidic gases. []

Q7: How does ectoine, a naturally occurring this compound derivative, function as a compatible solute?

A8: Ectoine (1,4,5,6-tetrahydro-2-methyl-4-pyrimidine carboxylic acid) accumulates in halophilic bacteria under high salt conditions, protecting cellular components like proteins from denaturation. It also exhibits protective effects against nanoparticle-induced lung inflammation. [, ]

Q8: Are there any known instances of this compound derivatives acting as uncouplers of photophosphorylation?

A9: Yes, studies have shown that some 2-arylamino-1,4,5,6-tetrahydropyrimidines can act as uncouplers of photophosphorylation in spinach chloroplasts, inhibiting electron transport at higher concentrations. []

Q9: How is computational chemistry being used to study 1,4,5,6-tetrahydropyrimidines?

A9: Computational methods like molecular docking and DFT calculations are used to:

  • Predict binding affinities: Molecular docking helps understand how this compound derivatives interact with target proteins like COX enzymes. []
  • Investigate reaction mechanisms: DFT calculations elucidate reaction pathways and help understand isomer formation. [, ]
  • Analyze structure-activity relationships (SAR): Computational tools help establish relationships between structural modifications and biological activity, aiding in the design of more potent and selective derivatives. [, , ]

Q10: How do structural modifications of 1,4,5,6-tetrahydropyrimidines influence their activity?

A10: Substituents on the tetrahydropyrimidine ring, especially at positions 1, 2, and 5, significantly impact biological activity:

  • Basicity: Electron-donating groups at N-1 and C-2 increase basicity. []
  • Hydrolysis rate: Electron-withdrawing groups at N-1 decrease the rate of alkaline hydrolysis. []
  • M1 receptor affinity: Alkyl chain length at the 5-position of 1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidines affects binding affinity and activity. []

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